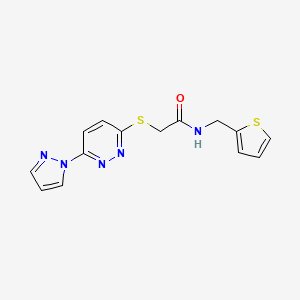
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide" is a complex molecule that is likely to have interesting chemical and physical properties due to its heterocyclic and thioamide components. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can be used to infer some aspects of the compound . For instance, the papers discuss 2-phenyl-N-(pyrazin-2-yl)acetamide, which shares some structural similarities such as the presence of a pyrazinyl group and an acetamide moiety .
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, involves a coupling reaction, and the product is typically crystallized using a mixture of solvents like toluene and methanol . This suggests that the synthesis of "2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide" might also involve similar coupling reactions and crystallization techniques, although the presence of additional functional groups like the thioether and thiophene could require modified conditions or additional synthetic steps.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the geometry of the molecule, including bond lengths and angles . The stability of these molecules can be analyzed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis . For the compound , similar structural analysis techniques would likely reveal the influence of the thioether and thiophene groups on the overall molecular geometry and stability.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions for the compound "2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide," they do offer insights into the reactivity of similar molecules. The presence of acetamide and heterocyclic groups in the related compounds suggests potential sites for nucleophilic attack and the possibility of participating in various chemical reactions, such as substitutions or conjugate additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using a variety of techniques, including FTIR, NMR, thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy . These methods can provide information on the functional groups present, thermal stability, and electronic properties of the molecule. The HOMO and LUMO analysis of related compounds can also indicate the charge transfer within the molecule, which is relevant for understanding its reactivity and potential applications in non-linear optics . Applying these techniques to the compound of interest would likely yield a comprehensive profile of its physical and chemical properties.
Scientific Research Applications
Antitumor Activity
Research highlights the synthesis of novel acetamide derivatives, including those with pyrazole and thiophene moieties, to evaluate their antitumor activity. For instance, one study demonstrated that certain derivatives were more effective than the reference drug, doxorubicin, in antitumor assessments (Alqasoumi et al., 2009).
Insecticidal Assessment
Another study focused on the synthesis of heterocycles incorporating a thiadiazole moiety, assessing their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research aimed to develop safer and more efficient insecticidal agents (Fadda et al., 2017).
Antimicrobial and Antioxidant Properties
The synthesis of compounds integrating pyrazole-acetamide derivatives has been explored for antimicrobial and antioxidant applications. Studies reveal significant activity against various pathogens and the potential for use as antioxidants (Chkirate et al., 2019), highlighting the compound's versatility in combating oxidative stress and microbial infections.
Anti-inflammatory Activity
Compounds derived from or related to the structure of "2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide" have been investigated for their anti-inflammatory properties. This includes research on thiazole derivatives that exhibited promising anti-inflammatory activities, both in vitro and in vivo, offering potential therapeutic avenues for inflammation-related conditions (Shehab et al., 2018).
properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c20-13(15-9-11-3-1-8-21-11)10-22-14-5-4-12(17-18-14)19-7-2-6-16-19/h1-8H,9-10H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBUKZMTVOVZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide](/img/structure/B2502533.png)
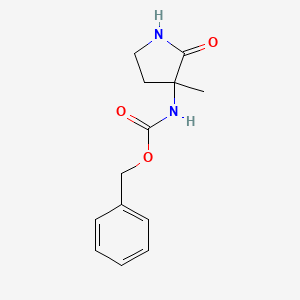
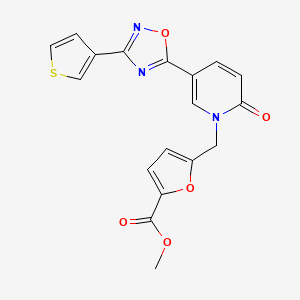
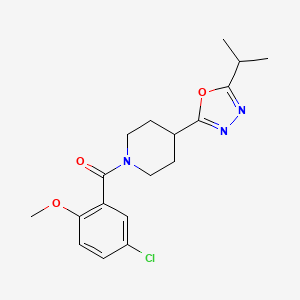
![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2502543.png)
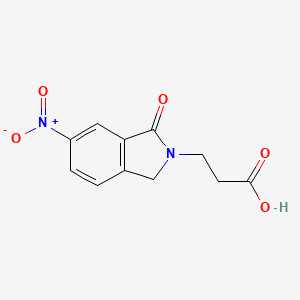
![Cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2502548.png)
![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502550.png)
![1-[3-[[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone](/img/structure/B2502551.png)
![2-[(3-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)quinazolin-4-amine](/img/structure/B2502552.png)